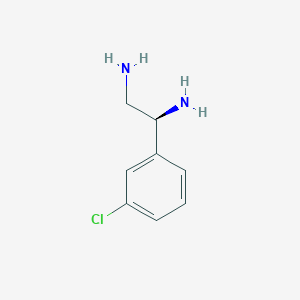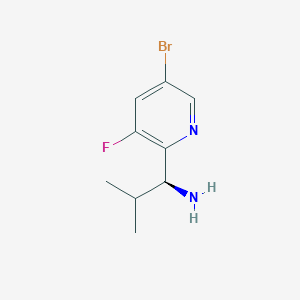
(R)-2-(1-Aminopropyl)benzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzoic acid moiety and an aminopropyl group. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with aminopropyl groups under controlled conditions. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminopropyl)benzoic acid hydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the identification of the best conditions for large-scale production. Additionally, purification methods such as crystallization and chromatography are employed to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
®-2-(1-Aminopropyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Aminopropyl)benzoic acid hydrochloride
- 2-(1-Aminopropyl)benzoic acid
- 2-(1-Aminopropyl)benzoic acid methyl ester
Uniqueness
®-2-(1-Aminopropyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomer is often preferred in pharmaceutical applications due to its higher selectivity and efficacy compared to its counterparts.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
RYWMDKBZWWSZPI-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C(=O)O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




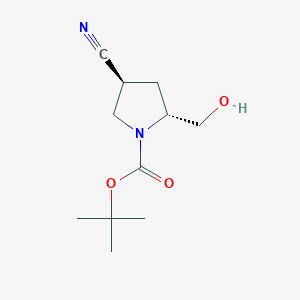

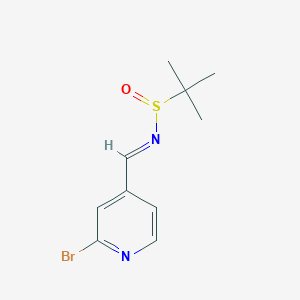
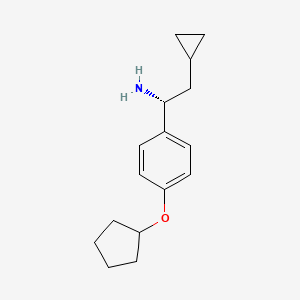
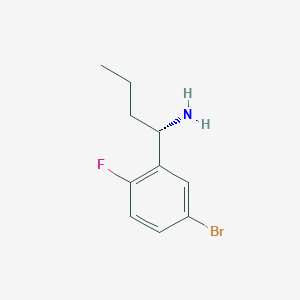
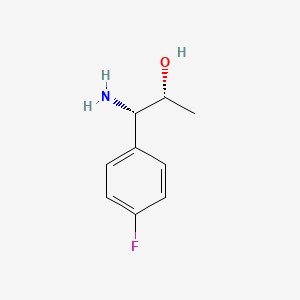
![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

